molecular formula C7H6N2OS B176458 2-Mercapto-1H-benzoimidazole-4-ol CAS No. 199007-13-1

2-Mercapto-1H-benzoimidazole-4-ol

Cat. No. B176458
M. Wt: 166.2 g/mol
InChI Key: KOBTUCRWSZGEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Mercapto-1H-benzoimidazole-4-ol is a chemical compound that is widely used in scientific research. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is of great interest to researchers due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 2-Mercapto-1H-benzoimidazole-4-ol is not fully understood. However, it is believed that the compound acts as a chelating agent, binding to metal ions and altering enzyme activity. Additionally, this compound has been shown to scavenge free radicals and reduce oxidative stress, which may contribute to its anti-inflammatory and antioxidant properties.

Biochemical And Physiological Effects

2-Mercapto-1H-benzoimidazole-4-ol has been shown to have a variety of biochemical and physiological effects. This compound has been shown to reduce inflammation and oxidative stress, which may be beneficial in the treatment of various diseases and conditions. Additionally, this compound has been shown to have neuroprotective effects, suggesting that it may be useful in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Mercapto-1H-benzoimidazole-4-ol in lab experiments is its ability to chelate metal ions. This property makes it useful in the study of enzymes that contain metal ions. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it of interest in the study of various diseases and conditions. However, one of the limitations of using this compound is its potential toxicity. Care must be taken when handling this compound, as it can be harmful if ingested or inhaled.

Future Directions

There are many potential future directions for the study of 2-Mercapto-1H-benzoimidazole-4-ol. One area of interest is the development of new compounds based on this structure that may have improved properties and applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases and conditions. Finally, studies on the toxicity and safety of this compound are needed to ensure that it can be used safely in laboratory settings.

Synthesis Methods

The synthesis of 2-Mercapto-1H-benzoimidazole-4-ol is typically achieved through the reaction of o-phenylenediamine with carbon disulfide and sodium hydroxide. This reaction yields the intermediate compound, 2-mercaptoimidazoline, which is then oxidized to form 2-Mercapto-1H-benzoimidazole-4-ol. The synthesis of this compound is relatively simple and can be carried out using standard laboratory techniques.

Scientific Research Applications

2-Mercapto-1H-benzoimidazole-4-ol has a wide range of potential scientific research applications. One of the most significant uses of this compound is in the study of enzymes that contain metal ions. This compound can act as a chelating agent, binding to metal ions and allowing for the study of enzyme structure and function. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it of interest in the study of various diseases and conditions.

properties

CAS RN

199007-13-1

Product Name

2-Mercapto-1H-benzoimidazole-4-ol

Molecular Formula

C7H6N2OS

Molecular Weight

166.2 g/mol

IUPAC Name

4-hydroxy-1,3-dihydrobenzimidazole-2-thione

InChI

InChI=1S/C7H6N2OS/c10-5-3-1-2-4-6(5)9-7(11)8-4/h1-3,10H,(H2,8,9,11)

InChI Key

KOBTUCRWSZGEKO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)NC(=S)N2

Canonical SMILES

C1=CC2=C(C(=C1)O)NC(=S)N2

synonyms

2H-Benzimidazole-2-thione,1,3-dihydro-4-hydroxy-(9CI)

Origin of Product

United States

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